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Cat. No.: B12445039

Get Quote

Executive Summary
(R)-Fesoterodine fumarate (Toviaz®) represents a classic case study in prodrug engineering,

where the selection of the fumaric acid salt is critical not just for solubility, but for stabilizing the

amorphous-prone free base. For researchers and process chemists, the challenge lies not in

generating a solid, but in consistently targeting Form I, the thermodynamically stable polymorph

required for regulatory compliance and bioavailability.

This guide moves beyond basic descriptions to analyze the causality of crystal formation. We

explore the supramolecular synthons driving the lattice, the specific solvent systems required to

reject metastable impurities (Forms A/B), and the analytical fingerprints that validate your

process.

Molecular Architecture & Salt Selection Logic
Fesoterodine is a prodrug of 5-hydroxymethyl tolterodine (5-HMT). The free base is an oil or

low-melting solid prone to oxidation and hydrolysis. The selection of the hydrogen fumarate salt

(1:1 stoichiometry) is a deliberate crystal engineering choice.

The Supramolecular Synthon
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Fumaric acid is a dicarboxylic acid capable of forming extensive hydrogen-bonding networks. In

the (R)-Fesoterodine fumarate lattice, the interaction is driven by:

Ionic Bonding: Proton transfer from the fumaric acid carboxyl group to the tertiary amine of

the diisopropylamino moiety.

Hydrogen Bonding: The remaining carboxylic acid proton and the ester oxygen atoms create

a rigid H-bond scaffold that locks the flexible alkyl chains of the prodrug into a specific

conformation.

This "molecular locking" is what elevates the melting point from near-ambient (free base) to

~106°C (Form I salt), providing the thermal stability necessary for formulation.

The Polymorphic Landscape[1][2]
While multiple forms have been cited in patent literature (Forms A, B, and Amorphous), Form I

is the gold standard for development. Understanding the relationship between these forms is

critical for process control.

Thermodynamic Hierarchy
Form I: The thermodynamically stable form at room temperature. It exhibits high crystallinity

and non-hygroscopicity.

Metastable Forms (A & B): Often kinetic products resulting from rapid precipitation or

incorrect solvent polarity. These are "disappearing polymorphs" that will convert to Form I

over time or upon exposure to humidity/solvent vapor.

Amorphous Form: Generated via lyophilization or spray drying. While it offers higher

apparent solubility, it is chemically less stable and prone to hydrolysis.

Diagnostic Fingerprints (Form I)
To validate your batch, you must confirm the presence of Form I while excluding traces of

metastable forms.

Table 1: Critical Analytical Parameters for Form I Validation
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Technique Parameter
Characteristic
Value (Form I)
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Peaks

8.95, 10.55, 11.8,

14.9, 16.2, 27.4 (

0.[1]2)

Peaks at 11.8 and

14.9 are most

diagnostic against

Form B.

DSC Melting Onset 103°C – 106°C

Sharp endotherm.

Broadening indicates

amorphous content.[2]

DSC Peak Max ~109°C
Enthalpy of fusion

J/g.

IR Carbonyl Stretch 1757, 1700 cm
Distinct splitting

distinguishes the ester

vs. acid carbonyls.

C NMR Solid State 168.3, 170.9 ppm

Carbonyl region; shifts

are sensitive to

packing environment.

Experimental Protocol: Targeted Crystallization of
Form I
Objective: Isolate high-purity Form I (R)-Fesoterodine fumarate while rejecting process

impurities and preventing oiling out.

The Solvent System: Methyl Ethyl Ketone (MEK) / Cyclohexane.[3]

Why MEK? It solubilizes the hydrophobic free base and the fumaric acid but has limited

solubility for the salt at low temperatures.
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Why Cyclohexane? It acts as a non-polar anti-solvent that drives the ionic salt out of solution

gradually, favoring ordered crystal growth over amorphous precipitation.

Step-by-Step Methodology
Dissolution (Thermodynamic Reset):

Charge (R)-Fesoterodine free base (1.0 equiv) into a reactor.

Add Methyl Ethyl Ketone (MEK) (approx. 6-8 volumes).

Add Fumaric Acid (1.0 equiv).

Heat the mixture to 40°C - 45°C. Critical: Do not exceed 50°C to prevent ester hydrolysis.

Ensure complete dissolution to erase any "memory" of previous solid forms.

Nucleation Control (Seeding):

Cool the solution slowly to 25°C.

Seeding Step: Add 0.5 - 1.0 wt% of pure Form I seeds.

Mechanism:[1][4][5] This bypasses the nucleation energy barrier, ensuring the system

grows on the Form I template rather than spontaneously nucleating a metastable form.

Crystal Growth (Anti-solvent Addition):

Agitate at 25°C for 1 hour to allow seed bed development.

Slowly add Cyclohexane (approx. 2-3 volumes) over 2 hours.

Note: Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than

crystallization.

Isolation:

Cool the slurry to 0°C - 5°C and hold for 2 hours to maximize yield.

Filter the white crystalline solid.[1]
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Wash with a cold 3:1 mixture of MEK:Cyclohexane.

Dry under vacuum at 35°C–40°C.

Stability & Interconversion Logic
The following diagram illustrates the relationship between the synthesis, the salt formation, and

the polymorphic outcomes. It serves as a logic map for troubleshooting batch failures.

Fig 1. Polymorphic Control Workflow for (R)-Fesoterodine Fumarate
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Caption: Workflow depicting the thermodynamic pathways to the stable Form I and the kinetic

traps leading to metastable forms.

Analytical Self-Validation
A robust process must be self-validating. The following workflow describes how to use DSC

and XRD data to make "Go/No-Go" decisions during development.
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Caption: Analytical decision tree for validating polymorphic purity of Fesoterodine Fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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